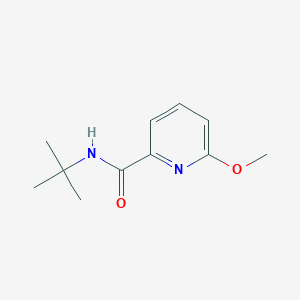

N-tert-butyl-6-methoxypyridine-2-carboxamide

Vue d'ensemble

Description

“N-tert-butyl-6-methoxypyridine-2-carboxamide” is a chemical compound with the CAS Number: 197007-86-6 . It has a molecular weight of 208.26 and its IUPAC name is N-(tert-butyl)-6-methoxypicolinamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-6-methoxypyridine-2-carboxamide” is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-tert-butyl-6-methoxypyridine-2-carboxamide” has a molecular weight of 208.26 .Applications De Recherche Scientifique

Synthesis Techniques and Functional Group Transformations

Regioselective Deprotection and Acylation : The synthesis of polyamides with selectively removable protecting groups, including tert-butyl carboxamide derivatives, showcases the versatility of these compounds in constructing complex organic molecules with potential pharmaceutical applications (Pak & Hesse, 1998).

Carboxamide Protecting Groups : The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxymethyl group, emphasizes the role of tert-butyl carboxamides in facilitating organic synthesis, particularly in the protection and deprotection of sensitive functional groups (Muranaka, Ichikawa, & Matsuda, 2011).

Catalysis and Polymerization

Atom Transfer Radical Polymerization : Research on the polymerization of acrylamides, including tert-butyl acrylamide derivatives, underlines the importance of these compounds in developing new polymeric materials with specific mechanical and thermal properties (Teodorescu & Matyjaszewski, 1999).

Asymmetric Synthesis and Chiral Chemistry

Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines demonstrates the critical role of tert-butyl carboxamide derivatives in producing chiral molecules, which are essential in pharmaceutical research (Ellman, Owens, & Tang, 2002).

Anticancer Research and Medicinal Applications

Anticancer Activity of Novel Metal Complexes : Studies on metal complexes of ligands derived from tert-butyl substituted carboxamide groups indicate significant anticancer activities, highlighting the potential of these compounds in designing new anticancer agents (Kumbar et al., 2020).

Material Science and Solar Cell Research

Enhancement of Solar Cell Performance : Research into the effect of tert-butylpyridine additives on the performance of dye-sensitized solar cells suggests that tert-butyl carboxamide derivatives could play a role in optimizing the efficiency and stability of photovoltaic materials (Boschloo, Häggman, & Hagfeldt, 2006).

Propriétés

IUPAC Name |

N-tert-butyl-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWUTNDHCGTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)

![2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835604.png)